molecular formula C20H32N6O12S2 B12098802 H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH

Cat. No.: B12098802
M. Wt: 612.6 g/mol
InChI Key: JRBLIKMXDVZVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is a synthetic peptide compound It is composed of a sequence of amino acids, including glutamic acid, cysteine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.

    Industry: Utilized in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the peptide can interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is unique due to its specific amino acid sequence and the presence of both glutamic acid and cysteine residues

Properties

Molecular Formula

C20H32N6O12S2

Molecular Weight

612.6 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)

InChI Key

JRBLIKMXDVZVGD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.